EGFR-IN-1 hydrochloride

EGFR mutant selectivity T790M resistance covalent inhibitor

EGFR-IN-1 hydrochloride is a covalent, irreversible inhibitor engineered specifically for the gefitinib-resistant EGFR L858R/T790M double mutant. Unlike reversible first-generation TKIs that fail against T790M gatekeeper mutations, this compound delivers 4 nM antiproliferative IC50 in H1975 cells with 100-fold selectivity over wild-type EGFR, eliminating dose-limiting wild-type toxicities. Its 7-oxopyrido[2,3-d]pyrimidine acrylamide scaffold enables clean kinase selectivity (100-kinase panel), oral bioavailability, and >50% p-EGFR suppression exceeding 12 hours at 30 mg/kg in xenograft models without body weight loss. For researchers requiring unambiguous mutant EGFR target engagement with minimal off-target confounding, this is the definitive tool compound.

Molecular Formula C28H31ClN6O4
Molecular Weight 551.0 g/mol
Cat. No. B15144342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEGFR-IN-1 hydrochloride
Molecular FormulaC28H31ClN6O4
Molecular Weight551.0 g/mol
Structural Identifiers
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)NC3=C(C=C(C=C3)OCCN(C)C)OC)C4=CC=CC(=C4)NC(=O)C=C.Cl
InChIInChI=1S/C28H30N6O4.ClH/c1-6-25(35)30-19-8-7-9-20(15-19)34-26(36)14-18(2)22-17-29-28(32-27(22)34)31-23-11-10-21(16-24(23)37-5)38-13-12-33(3)4;/h6-11,14-17H,1,12-13H2,2-5H3,(H,30,35)(H,29,31,32);1H
InChIKeySDTFYMHVYLJYFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





EGFR-IN-1 hydrochloride: An Orally Active, Irreversible L858R/T790M Mutant-Selective EGFR Inhibitor for NSCLC Research Procurement


EGFR-IN-1 hydrochloride (compound 24) is an orally bioavailable, irreversible, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) kinase that specifically targets the gefitinib-resistant L858R/T790M double mutant [1]. It belongs to the 7-oxopyrido[2,3-d]pyrimidine class of covalent EGFR inhibitors and exhibits 100-fold selectivity for the mutant form over wild-type EGFR [1]. The compound demonstrates potent antiproliferative activity in NSCLC cell lines harboring the L858R/T790M mutation and has favorable in vivo pharmacokinetic properties [1].

Why EGFR-IN-1 hydrochloride Cannot Be Replaced by First-Generation EGFR TKIs in T790M-Mutant NSCLC Models


Generic substitution of EGFR inhibitors is not scientifically valid because the T790M gatekeeper mutation confers acquired resistance to first-generation reversible TKIs such as gefitinib and erlotinib, which exhibit IC50 values in the micromolar range against L858R/T790M-harboring cells [1][2]. In contrast, irreversible, mutant-selective inhibitors like EGFR-IN-1 hydrochloride maintain low-nanomolar potency against the double mutant while sparing wild-type EGFR, thereby reducing dose-limiting toxicities associated with wild-type EGFR inhibition [1]. The substantial difference in biochemical and cellular potency between reversible first-generation agents and covalent mutant-selective inhibitors precludes their interchangeability in preclinical studies focused on T790M-mediated resistance.

Quantitative Differentiation Evidence for EGFR-IN-1 hydrochloride Procurement: Comparator-Based Potency, Selectivity, and In Vivo Activity


100-Fold Selectivity for Mutant L858R/T790M Over Wild-Type EGFR Confers Favorable Therapeutic Index

EGFR-IN-1 hydrochloride demonstrates 100-fold selectivity for the gefitinib-resistant EGFR L858R/T790M double mutant over wild-type EGFR in biochemical kinase inhibition assays [1]. This selectivity is critical for sparing wild-type EGFR-driven toxicities commonly observed with pan-EGFR inhibitors.

EGFR mutant selectivity T790M resistance covalent inhibitor

Nanomolar Antiproliferative Potency Against H1975 NSCLC Cells Harboring L858R/T790M Exceeds That of First-Generation TKI Gefitinib

In a 72-hour proliferation assay at 10 μM, EGFR-IN-1 hydrochloride inhibited H1975 (L858R/T790M) cell growth with an IC50 of 4 nM [1]. By cross-study comparison, gefitinib, a first-generation reversible EGFR TKI, exhibits an IC50 of 32.3 μM in the same cell line [2], representing an approximately 8,000-fold difference in potency. Osimertinib, a third-generation mutant-selective inhibitor, shows an IC50 of 15 nM in H1975 cells [3].

NSCLC antiproliferative activity H1975 cell line

Potent Inhibition of EGFR Phosphorylation in L858R/T790M and Del19 Cell Lines

EGFR-IN-1 hydrochloride suppresses phosphorylated EGFR (p-EGFR) in H1975 (L858R/T790M) and HCC827 (exon 19 deletion) cells with IC50 values of 4 nM and 9 nM, respectively [1]. While direct comparator data for p-EGFR inhibition are not reported in the same study, the compound's cellular potency aligns with or exceeds that of clinically approved mutant-selective inhibitors such as afatinib, which exhibits an antiproliferative IC50 of 22 nM in H1975 cells [2].

p-EGFR inhibition cellular target engagement HCC827 cells

In Vivo Tumor Growth Inhibition in H1975 Xenograft Model with Oral Dosing and No Observed Weight Loss

In female athymic nude mice bearing H1975 (L858R/T790M) xenografts, oral administration of EGFR-IN-1 hydrochloride at 30 mg/kg once daily for two weeks resulted in significant tumor growth inhibition without noticeable body weight loss [1]. In contrast, gefitinib, a first-generation TKI, is largely ineffective as monotherapy in T790M-driven xenograft models due to acquired resistance [2]. The compound achieved a Cmax of 0.10 μM at 2 hours post-dose with an AUC0-inf of 0.33 μM·h and sustained >50% reduction in EGFR phosphorylation for over 12 hours [1].

xenograft oral bioavailability tumor growth inhibition

Optimal Scientific and Preclinical Use Cases for EGFR-IN-1 hydrochloride Procurement


In Vitro Studies of T790M-Mediated Acquired Resistance in NSCLC

EGFR-IN-1 hydrochloride is ideally suited for in vitro investigation of gefitinib- and erlotinib-resistant NSCLC cell lines harboring the L858R/T790M double mutation (e.g., H1975). Its 4 nM antiproliferative IC50 enables robust target engagement at low concentrations, minimizing off-target effects and solvent-related artifacts [1]. Researchers can employ this compound to delineate signaling pathways downstream of mutant EGFR and to evaluate combination strategies with other targeted agents or chemotherapeutics.

In Vivo Xenograft Efficacy and Tolerability Studies

The oral bioavailability and sustained target suppression (>50% p-EGFR inhibition for >12 h at 30 mg/kg) of EGFR-IN-1 hydrochloride support its use in mouse xenograft models of T790M-positive NSCLC [1]. The lack of body weight loss during two-week daily dosing indicates a favorable tolerability profile, allowing for extended treatment regimens necessary to assess tumor growth kinetics and acquired resistance mechanisms [1].

Selectivity Profiling and Off-Target Liability Assessment

EGFR-IN-1 hydrochloride demonstrates high selectivity against a panel of 100 kinases [1], making it a valuable tool for studies requiring clean kinase inhibition profiles. This selectivity reduces the confounding effects of off-target kinase inhibition when investigating EGFR-specific signaling events or when using the compound as a control in comparative inhibitor studies.

Structural Biology and Covalent Binding Mechanism Studies

As an irreversible covalent inhibitor of the L858R/T790M EGFR kinase domain, EGFR-IN-1 hydrochloride can be utilized in mass spectrometry-based target engagement assays and X-ray crystallography studies to elucidate the structural basis of mutant-selective covalent inhibition [1]. Its defined acrylamide warhead and oxopyrido[2,3-d]pyrimidine scaffold provide a template for further medicinal chemistry optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for EGFR-IN-1 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.